molecular formula C19H18N2OS2 B2529445 N-(2-(methylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide CAS No. 1049239-51-1

N-(2-(methylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide

Cat. No. B2529445
CAS RN: 1049239-51-1
M. Wt: 354.49
InChI Key: NTTYNTZDPYVFME-UHFFFAOYSA-N
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Description

The compound "N-(2-(methylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide" is a chemical entity that appears to be related to various research areas, including medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the formation of amide bonds and the introduction of various functional groups to a core structure. For example, the paper on methylene group modifications discusses the transformation of a parent amide into various derivatives, including enamines and enol ethers, which suggests that similar strategies could be applied to synthesize the compound of interest . Additionally, the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines from a compound with multiple nucleophilic centers indicates that selective reactions can be used to construct complex molecules . These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The analysis of molecular structure is crucial for understanding the properties and reactivity of a compound. The paper on the crystal structure analysis of a related propanamide compound provides insights into how X-ray diffraction, IR, NMR, and UV-Vis spectroscopy can be used to determine the structure of such molecules . These techniques could be employed to analyze the molecular structure of "this compound."

Chemical Reactions Analysis

The reactivity of similar compounds can shed light on the potential chemical reactions of the compound . For instance, the chemoselective reactions of a phenylpropanamide with electrophiles demonstrate how different functional groups in a molecule can be selectively modified . The desulfurization of an isothiazol-imine and the subsequent formation of various derivatives also illustrate the types of chemical transformations that can occur in thiazole-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The paper on the synthesis and pharmacology of diastereoisomers of a phenylpropanamide analog provides information on the analgesic activity of these compounds, which could be relevant to the biological properties of "this compound" . The study on the crystal structure and spectral investigations of a benzoyl-phenylpropanamide compound, along with computational analyses, offers a detailed account of how these properties can be determined and correlated with molecular structure .

Scientific Research Applications

Antimicrobial Activity:

  • Compounds derived from 3-phenylpropane hydrazide, including those similar to the target compound, have shown potent antibacterial and antifungal activities (Fuloria et al., 2009).
  • Synthesized heterocyclic compounds incorporating a similar structure demonstrated antibacterial and antifungal properties against various microorganisms (Patel & Patel, 2015).

Synthesis and Characterization:

  • Efficient synthesis of 2-phenyl-4,5-substituted oxazoles, involving compounds akin to the target molecule, was achieved through copper-catalyzed intramolecular cyclization (Kumar et al., 2012).

Anticancer Activity:

  • Novel thiazole and 1,3,4-thiadiazole derivatives, structurally related to the target compound, showed significant anticancer activity against Hepatocellular carcinoma cell line (HepG-2) (Gomha et al., 2017).

Chemoselective Reactions:

  • Chemoselective reactions of similar structures led to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines (Hajji et al., 2002).

Metal Complex Synthesis:

  • Metal (II) complexes of a tridentate Schiff base ligand derived from thiazole, related to the target compound, showed antimicrobial, DNA cleavage, and cytotoxicity properties (Karabasannavar et al., 2017).

Mechanism of Action

The mechanism of action for similar compounds often involves interactions with biological systems. For example, biocompatible polymers containing 2-methacryloyloxyethyl phosphorylcholine (MPC) have been used in a broad range of fields such as chemistry, biology, bioengineering, medicine, pharmaceutical science, drug discovery, materials science, and environmental science .

Safety and Hazards

The safety and hazards of similar compounds often depend on their specific chemical structure and properties . For example, some compounds may cause skin burns and eye damage, and may be harmful if swallowed .

Future Directions

The future directions for similar compounds often involve the development of new anticancer drugs . For example, new N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with potential anticancer activity have been synthesized .

properties

IUPAC Name

N-(2-methylsulfanyl-4-phenyl-1,3-thiazol-5-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS2/c1-23-19-21-17(15-10-6-3-7-11-15)18(24-19)20-16(22)13-12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTYNTZDPYVFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(S1)NC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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